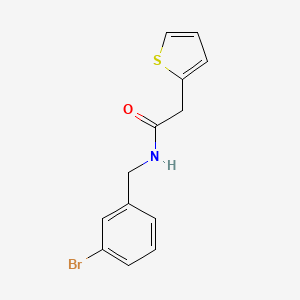![molecular formula C17H25N3O2 B5544169 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用机制
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride inhibits BTK by binding to the active site of the enzyme, preventing its phosphorylation and activation. BTK is a critical mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride leads to decreased B-cell activation and proliferation, making it a promising therapeutic target for B-cell malignancies.
Biochemical and Physiological Effects:
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been shown to inhibit BTK-mediated signaling pathways, leading to decreased cell proliferation, survival, and migration. In preclinical studies, 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has also been shown to induce apoptosis (cell death) in B-cell malignancies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it an attractive candidate for clinical development.
实验室实验的优点和局限性
One advantage of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride is its potency and selectivity for BTK, which allows for more specific targeting of B-cell malignancies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride also has a favorable pharmacokinetic profile, which makes it easier to administer in preclinical studies. However, one limitation of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride is its potential toxicity, which may limit its use in clinical trials. Additionally, the cost of synthesizing 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride may be a barrier to its widespread use in research.
未来方向
There are several future directions for the development of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride. One potential application is in combination with other therapies, such as chemotherapy or immunotherapy, to enhance the anti-tumor activity of these agents. Another future direction is the development of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride for the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus, which are also mediated by B-cell receptor signaling. Finally, the optimization of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride synthesis and formulation may improve its pharmacokinetic properties and reduce its toxicity, making it a more viable candidate for clinical development.
合成方法
The synthesis of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride involves several steps, starting with the reaction of 4-morpholinebenzoyl chloride with 3-azepanamine to form the intermediate 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine. The intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride. The synthesis of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been optimized to improve the yield and purity of the final product.
科学研究应用
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has also been shown to inhibit BTK-mediated signaling pathways, leading to decreased cell proliferation, survival, and migration.
属性
IUPAC Name |
(3-aminoazepan-1-yl)-(2-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-14-5-3-4-8-20(13-14)17(21)15-6-1-2-7-16(15)19-9-11-22-12-10-19/h1-2,6-7,14H,3-5,8-13,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMABUSEXFIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)C2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-ylbenzoyl)azepan-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)
![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)
![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)
![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)